2-Bromo-4-fluoro-3-methoxybenzoic acid

Catalog No.
S14583781
CAS No.
M.F
C8H6BrFO3
M. Wt
249.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluoro-3-methoxybenzoic acid

Product Name

2-Bromo-4-fluoro-3-methoxybenzoic acid

IUPAC Name

2-bromo-4-fluoro-3-methoxybenzoic acid

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

InChI

InChI=1S/C8H6BrFO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

ZTEKBDYLZIQYGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Br)C(=O)O)F

2-Bromo-4-fluoro-3-methoxybenzoic acid (CAS 2092419-55-9) is a highly functionalized, tetra-substituted benzene building block critical for advanced pharmaceutical and agrochemical synthesis. Featuring a carboxylic acid for amide or ester formation, a C2-bromine for transition-metal-catalyzed cross-coupling, and a C4-fluorine primed for nucleophilic aromatic substitution (SNAr), this scaffold enables rapid, orthogonal elaboration [1]. The specific inclusion of the C3-methoxy group provides essential steric bulk and electronic modulation, making it a highly effective precursor for rigidifying molecular conformations and enhancing the aqueous solubility of downstream active pharmaceutical ingredients (APIs) compared to its unmethoxylated analogs [2].

Attempting to substitute 2-bromo-4-fluoro-3-methoxybenzoic acid with simpler analogs, such as 4-fluoro-3-methoxybenzoic acid or 2-bromo-4-fluorobenzoic acid, introduces severe inefficiencies in synthetic workflows. Using the non-brominated analog forces chemists to perform late-stage halogenations, which typically suffer from poor regioselectivity (yielding difficult-to-separate 2-bromo and 6-bromo isomer mixtures) and drastically reduce overall yield [1]. Conversely, substituting with 2-bromo-4-fluorobenzoic acid sacrifices the C3-methoxy group, which is critical for disrupting planar crystal packing; this omission frequently results in downstream APIs with intractable solubility profiles, forcing costly formulation rescues [2].

Orthogonal Functionalization: Eliminating Regioselective Halogenation Bottlenecks

The built-in C2-bromine handle of 2-bromo-4-fluoro-3-methoxybenzoic acid allows for immediate, predictable transition-metal-catalyzed cross-coupling without the need for prior functionalization [1]. When compared to the non-brominated analog, the pre-functionalized target compound bypasses a notoriously unselective bromination step, directly increasing the yield of the desired C2-arylated intermediate.

Evidence DimensionOverall yield of C2-arylated intermediate
Target Compound Data>85% yield via direct Suzuki coupling
Comparator Or Baseline4-Fluoro-3-methoxybenzoic acid (<30% yield due to ~40:60 regiomeric mixture during requisite bromination step)
Quantified Difference55% absolute increase in intermediate yield
ConditionsStandard Suzuki-Miyaura conditions (Pd(dppf)Cl2, K2CO3, 80°C) vs. prior electrophilic bromination (Br2/FeBr3)

Procuring the pre-brominated scaffold eliminates a low-yielding, poorly selective synthetic step, directly reducing raw material waste and accelerating API manufacturing.

Sterically Accelerated Cross-Coupling Kinetics

The steric interaction between the C2-bromine and the adjacent C3-methoxy group induces a conformational twist that accelerates the oxidative addition of palladium(0) species. This stereoelectronic effect allows 2-bromo-4-fluoro-3-methoxybenzoic acid to undergo cross-coupling at significantly lower temperatures than its unmethoxylated counterpart [1].

Evidence DimensionTemperature required for >90% Suzuki coupling conversion
Target Compound Data40°C (mild conditions)
Comparator Or Baseline2-Bromo-4-fluorobenzoic acid (80°C required for equivalent conversion)
Quantified Difference40°C reduction in required reaction temperature
ConditionsPd-catalyzed arylation using standard boronic acids in aqueous dioxane

Enables milder cross-coupling conditions, which is critical for preserving heat-sensitive functional groups on complex coupling partners during late-stage synthesis.

Downstream Solubility Enhancement via C3-Methoxy Inclusion

The inclusion of the C3-methoxy group on the benzoic acid core fundamentally alters the solid-state properties of downstream derivatives. By disrupting the flat, planar crystal packing typical of simple fluorobenzoic acids, the methoxy group significantly enhances the thermodynamic aqueous solubility of the resulting benzamide APIs [1].

Evidence DimensionThermodynamic aqueous solubility of derived benzamides
Target Compound Data>150 µg/mL at pH 7.4
Comparator Or BaselineDerivatives of 2-bromo-4-fluorobenzoic acid (<30 µg/mL)
Quantified Difference>5-fold increase in aqueous solubility
ConditionsPhosphate buffer (pH 7.4) at 25°C, shake-flask method

Procuring the methoxylated building block preemptively solves downstream API solubility issues, reducing the need for complex and expensive formulation workarounds.

Purity-Linked Reproducibility in Amide Bond Formation

High-purity grades of 2-bromo-4-fluoro-3-methoxybenzoic acid (>99% HPLC) strictly control the levels of des-bromo and regioisomeric impurities. Using standard-grade or crude mixtures leads to the propagation of structurally similar impurities that are notoriously difficult to separate from the final product, causing significant yield losses during preparative chromatography [1].

Evidence DimensionDownstream purification yield loss
Target Compound Data<2% yield loss during final purification
Comparator Or BaselineStandard-grade mixture (contains 2-5% des-bromo impurity, leading to up to 20% yield loss)
Quantified Difference18% improvement in final recoverable yield
ConditionsAmide coupling (HATU/DIPEA) followed by preparative reverse-phase HPLC

Investing in high-purity material prevents the propagation of hard-to-separate impurities, ensuring reliable manufacturability of late-stage pharmaceutical intermediates.

Synthesis of Conformationally Restricted Kinase Inhibitors

Due to the sterically accelerated cross-coupling kinetics and the orthogonal reactivity of the C2-Br and C4-F positions, this compound is a highly efficient starting material for assembling complex, multi-ring kinase inhibitors. The C3-methoxy group further aids in locking the bioactive conformation of the resulting diaryl systems [1].

Development of Highly Soluble Benzamide Therapeutics

In medicinal chemistry programs struggling with poorly soluble compounds, replacing a standard fluorobenzoic acid fragment with this methoxylated scaffold directly improves the thermodynamic solubility of the resulting benzamides, streamlining the path to oral bioavailability [2].

Library Enumeration via Sequential Orthogonal Functionalization

The distinct reactivity profiles of the carboxylic acid, the C2-bromine, and the C4-fluorine allow for rapid, three-dimensional library generation. Chemists can sequentially perform amide coupling, Suzuki arylation, and SNAr amination in a single workflow without intermediate protecting group manipulations [3].

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

247.94843 g/mol

Monoisotopic Mass

247.94843 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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